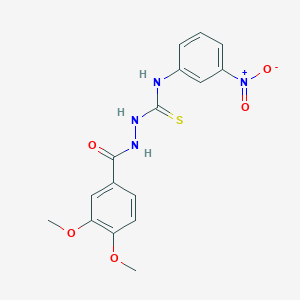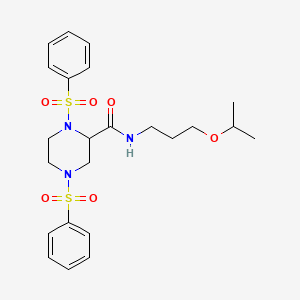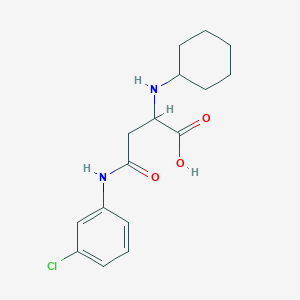
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea
Vue d'ensemble
Description
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea, also known as ABDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea is a potent inhibitor of the PKC family, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the regulation of many signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. By inhibiting PKC, this compound can disrupt these signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has several advantages for lab experiments. It is a potent inhibitor of PKC, making it a useful tool for studying the role of PKC in cellular processes. This compound is also relatively easy to synthesize, making it readily available for researchers. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea. One area of research is the development of this compound-based anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is the development of this compound-based treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to determine the off-target effects of this compound on other kinases and to develop more selective inhibitors of PKC.
Applications De Recherche Scientifique
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(1-benzylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c27-22(25-23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-26(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGIFNKYJVHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)


![N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4120371.png)


![N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4120405.png)
![5-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B4120406.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4120417.png)

